molecular formula C17H30O2 B12673874 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate CAS No. 84963-23-5

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-3-yl acetate

Cat. No.: B12673874
CAS No.: 84963-23-5
M. Wt: 266.4 g/mol
InChI Key: LMHUOHXVAYEILF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-nonyl-, branched, is synthesized through the alkylation of phenol with nonene. This reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction conditions include elevated temperatures and pressures to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of Phenol, 4-nonyl-, branched, involves large-scale alkylation reactors where phenol and nonene are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired product. This may include distillation and crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-nonyl-, branched, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 4-nonyl-, branched, has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its effects on biological systems, particularly its endocrine-disrupting properties.

    Medicine: Investigated for potential therapeutic applications and toxicological studies.

    Industry: Utilized in the production of surfactants, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Phenol, 4-nonyl-, branched, involves its interaction with cellular receptors and enzymes. It is known to disrupt endocrine function by mimicking or inhibiting natural hormones. This compound can bind to estrogen receptors, leading to altered gene expression and cellular responses. Additionally, it affects various signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-nonyl-, branched, is unique due to its specific branching pattern, which imparts distinct chemical and physical properties. This branching affects its reactivity, solubility, and interaction with biological systems, making it a valuable compound in various applications .

Properties

CAS No.

84963-23-5

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

(2,6,10,10-tetramethyl-3-bicyclo[7.2.0]undecanyl) acetate

InChI

InChI=1S/C17H30O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h11-12,14-16H,6-10H2,1-5H3

InChI Key

LMHUOHXVAYEILF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(CC2(C)C)C(C(CC1)OC(=O)C)C

Origin of Product

United States

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